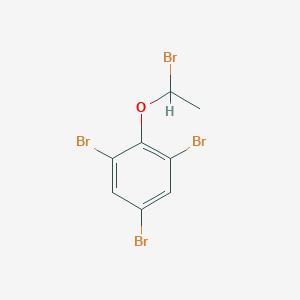
1,3,5-Tribromo-2-(1-bromoethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2-(1-bromoethoxy)benzene is a brominated aromatic compound It is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom attached to an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-(1-bromoethoxy)benzene typically involves the bromination of 1,3,5-tribromobenzene followed by the introduction of the bromoethoxy group. One common method involves the reaction of 1,3,5-tribromobenzene with bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-(1-bromoethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form less brominated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
Scientific Research Applications
1,3,5-Tribromo-2-(1-bromoethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-(1-bromoethoxy)benzene involves its interaction with molecular targets through its bromine atoms and ethoxy group. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromo-2-methoxybenzene: Similar structure but with a methoxy group instead of a bromoethoxy group.
1,3,5-Tribromobenzene: Lacks the bromoethoxy group, making it less reactive in certain chemical reactions.
Properties
CAS No. |
830329-10-7 |
|---|---|
Molecular Formula |
C8H6Br4O |
Molecular Weight |
437.75 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(1-bromoethoxy)benzene |
InChI |
InChI=1S/C8H6Br4O/c1-4(9)13-8-6(11)2-5(10)3-7(8)12/h2-4H,1H3 |
InChI Key |
VWMZASZHINRWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=C(C=C(C=C1Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















